molecular formula C16H13NO4S B2725028 [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate CAS No. 953177-07-6

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate

Cat. No.: B2725028
CAS No.: 953177-07-6
M. Wt: 315.34
InChI Key: SEJPSCKBDNHFNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is a chemical compound known for its versatile properties and applications in various scientific research areas. This compound is used in drug discovery, material science, and catalysis, making it a valuable tool for advancing scientific knowledge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoxazole derivatives, including [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate, often involves metal-catalyzed reactions. Common catalysts include Cu(I) or Ru(II) for (3 + 2) cycloaddition reactions . metal-free synthetic routes are also being developed to address the drawbacks of metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.

Scientific Research Applications

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate finds applications in various scientific research areas, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery.

    Industry: Utilized in material science and catalysis for the development of new materials and catalytic processes.

Mechanism of Action

The mechanism of action of [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    (5-(4-Methoxyphenyl)isoxazol-3-yl)methylamine: Shares the isoxazole core structure and exhibits similar biological activities.

    (4-Methoxyphenyl)isoxazol-5-amine: Another isoxazole derivative with potential therapeutic applications.

Uniqueness

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate is unique due to its combination of the isoxazole and thiophene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications, particularly in drug discovery and material science.

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c1-19-13-6-4-11(5-7-13)14-9-12(17-21-14)10-20-16(18)15-3-2-8-22-15/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJPSCKBDNHFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.